4-Aminomethyl-2(1H)-quinolinone
CAS No.: 132973-43-4
Cat. No.: VC21171014
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132973-43-4 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 4-(aminomethyl)-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) |
Standard InChI Key | RDXKAGOGKMCTBH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CN |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CN |
Introduction
Structural Characteristics
4-Aminomethyl-2(1H)-quinolinone (C₁₀H₁₀N₂O) is characterized by a quinoline structure with a fused bicyclic system containing a nitrogen atom. The compound features an amino group (-NH₂) attached to a methyl unit at the C-4 position of the quinolinone scaffold . The presence of the 2(1H)-quinolinone moiety provides a lactam functionality that contributes to its biological activities.
Physical and Chemical Properties
The compound exists as a solid at room temperature and exhibits moderate solubility in polar solvents due to the presence of the amino group . This amino functionality acts as a nucleophile, enabling the molecule to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding .
Structural Data
The detailed structural information of 4-Aminomethyl-2(1H)-quinolinone is presented in Table 1.
Table 1: Structural Information of 4-Aminomethyl-2(1H)-quinolinone
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O |
SMILES Notation | C1=CC=C2C(=C1)C(=CC(=O)N2)CN |
InChI | InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) |
InChIKey | RDXKAGOGKMCTBH-UHFFFAOYSA-N |
Alternative Names | 4-(aminomethyl)-1H-quinolin-2-one; [(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]amine |
Spectroscopic Properties
Mass spectrometry data reveals characteristic m/z values for different adducts of the compound, as shown in Table 2 .
Table 2: Predicted Collision Cross Section Data for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 175.08660 | 134.5 |
[M+Na]⁺ | 197.06854 | 148.3 |
[M+NH₄]⁺ | 192.11314 | 143.2 |
[M+K]⁺ | 213.04248 | 141.3 |
[M-H]⁻ | 173.07204 | 137.1 |
[M+Na-2H]⁻ | 195.05399 | 141.7 |
[M]⁺ | 174.07877 | 137.1 |
[M]⁻ | 174.07987 | 137.1 |
Synthesis Methods
Several methods have been developed for the synthesis of 4-Aminomethyl-2(1H)-quinolinone and its derivatives. The synthesis typically involves multiple steps, including the construction of the quinolinone core followed by functionalization at the C-4 position.
Quinolinone Core Formation
One approach to forming the quinolinone core structure involves the cyclization of appropriate aniline derivatives with malonic acid derivatives . The general reaction pathway typically includes:
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Formation of an intermediate Schiff base
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Cyclization at high temperature (typically around 250°C) to form the 4(1H)-quinolone scaffold
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Subsequent functionalization to introduce the aminomethyl group at the C-4 position
C-4 Functionalization
Biological Activities
4-Aminomethyl-2(1H)-quinolinone and its derivatives exhibit significant biological activities, particularly anticancer and antibacterial properties.
Anticancer Activity
Research has demonstrated that 4-Aminomethyl-2(1H)-quinolinone derivatives possess notable anticancer potential. In a comprehensive study, several novel derivatives were synthesized and evaluated for their anticancer activities .
Structure-Activity Relationship
The biological activity of 4-Aminomethyl-2(1H)-quinolinone is significantly influenced by structural modifications to the basic scaffold.
Anticancer Activity Modulation
Studies have shown that modifications to the 4-aminomethyl group can substantially alter the anticancer potential of these compounds. While traditional 2-quinolone anticancer agents often require 3-aryl and N-methyl substitutions, 4-Aminomethyl-2(1H)-quinolinone derivatives demonstrate that effective anticancer activity can be achieved without these substituents .
Antibacterial Activity Determinants
For antibacterial activity, the quinolinone scaffold with specific substitution patterns plays a crucial role in the inhibition of bacterial DNA gyrase and topoisomerase IV. The 4-aminomethyl group appears to enhance binding to these target enzymes, particularly in resistant bacterial strains .
Medicinal Chemistry Applications
The unique structural features and biological activities of 4-Aminomethyl-2(1H)-quinolinone make it a valuable scaffold in medicinal chemistry.
Challenges in Development
Despite promising activities, certain challenges have been identified in the development of 4-Aminomethyl-2(1H)-quinolinone-based therapeutics:
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In vitro safety concerns for certain derivatives
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Loss of antibacterial activity under acidic conditions (pH 5.8)
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Need for further optimization to enhance potency and selectivity
Current Research Directions
Research on 4-Aminomethyl-2(1H)-quinolinone continues to evolve, with several promising directions:
Novel Derivative Development
Scientists are exploring various modifications to the basic scaffold to enhance biological activity and address existing limitations. The synthesis of new derivatives with improved safety profiles and maintained efficacy remains a key focus .
Mechanism of Action Studies
Further investigations into the precise mechanisms of action for both anticancer and antibacterial activities are underway. Understanding these mechanisms is crucial for rational drug design and optimization of 4-Aminomethyl-2(1H)-quinolinone derivatives .
Combination Therapy Exploration
Research is also exploring the potential of 4-Aminomethyl-2(1H)-quinolinone derivatives in combination with established anticancer and antibacterial agents to overcome resistance and enhance therapeutic outcomes .
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